2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid
CAS No.: 88877-52-5
Cat. No.: VC13428151
Molecular Formula: C6H9NO4
Molecular Weight: 159.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88877-52-5 |
---|---|
Molecular Formula | C6H9NO4 |
Molecular Weight | 159.14 g/mol |
IUPAC Name | 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid |
Standard InChI | InChI=1S/C6H9NO4/c8-4-1-5(9)7(2-4)3-6(10)11/h4,8H,1-3H2,(H,10,11) |
Standard InChI Key | BMOXYLBGPIDAAN-UHFFFAOYSA-N |
SMILES | C1C(CN(C1=O)CC(=O)O)O |
Canonical SMILES | C1C(CN(C1=O)CC(=O)O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring system with a ketone group at position 2 and a hydroxyl group at position 4. The acetic acid moiety is bonded to the nitrogen atom, conferring both hydrophilic and reactive characteristics. The IUPAC name, 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid, reflects this arrangement. Key structural identifiers include:
Physical and Chemical Data
-
Density: 1.508 g/cm³ (predicted)
-
Boiling Point: (estimated)
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized through a multi-step process outlined in patented methodologies :
-
Alkoxy Group Hydrolysis: Reacting 4-halo-3-alkoxy-butenoic acid esters with glycine in aqueous alkaline conditions (pH 7–13) yields 4-alkoxy-3-pyrrolin-2-on-1-yl-acetic acid intermediates.
-
Acid Hydrolysis: Treatment with aqueous hydrochloric acid (0–100°C) removes alkoxy groups, producing 2,4-dioxopyrrolidin-1-yl-acetic acid.
-
Catalytic Hydrogenation: Hydrogenation under 5–50 bar pressure with a ruthenium catalyst (0–70°C) selectively reduces the 4-keto group to a hydroxyl, forming the target compound .
Table 1: Hydrogenation Reaction Parameters
Parameter | Range/Conditions |
---|---|
Temperature | 0–70°C |
Pressure | 5–50 bar |
Catalyst | 1–10% Ru/C |
Solvent | Aqueous acidic medium (pH 0–2) |
Conversion Efficiency | >90% (industrial scale) |
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (81–92%) and sustainability. Recovery of catalysts (e.g., Ru/C) and solvents (e.g., cyclohexane) is prioritized to reduce costs and environmental impact .
Cell Line | IC (μM) | Comparison Drug | IC (μM) |
---|---|---|---|
A549 (Lung) | 25 | Cisplatin | 10 |
HeLa (Cervical) | 30 | Doxorubicin | 15 |
MCF7 (Breast) | 20 | Paclitaxel | 12 |
Data suggest dose-dependent apoptosis induction, though further validation is required.
Neuroprotective and Antimicrobial Effects
Structural similarity to neurotransmitters hints at neuroprotective potential, while moderate antibacterial activity against Staphylococcus aureus and Escherichia coli has been observed (MIC = 32–64 μg/mL) .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediate
The compound is a key precursor in synthesizing Oxiracetam, a nootropic agent. Patented routes highlight its role in forming cerebrally active derivatives via esterification and amidation .
Material Science
Investigations into its use as a ligand for metal-organic frameworks (MOFs) and biodegradable polymers are ongoing, leveraging its carboxylic acid group for coordination chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume